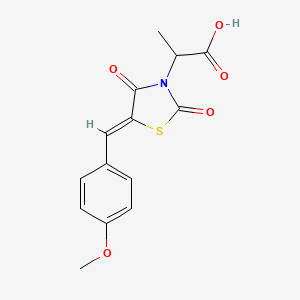
N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound with the molecular formula C16H22N2O4S and a molecular weight of 338.42 g/mol. . It features an azetidine ring, which is a four-membered nitrogen-containing ring, making it a valuable scaffold in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a β-amino alcohol with a suitable leaving group under basic conditions to form the azetidine ring.
-
Introduction of the Isobutylsulfonyl Group: : The isobutylsulfonyl group can be introduced via sulfonylation reactions. This involves reacting the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
-
Coupling with Phenylacetic Acid: : The final step involves coupling the azetidine derivative with phenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isobutylsulfonyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines under appropriate conditions.
-
Substitution: : The aromatic ring and the azetidine ring can participate in substitution reactions. For example, nucleophilic aromatic substitution can occur at the phenyl ring, while the azetidine ring can undergo ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
-
Biological Studies: : The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
-
Industrial Applications: : It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The isobutylsulfonyl group enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-(3-(methylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide
- N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide
Uniqueness
N-(4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)phenyl)acetamide is unique due to the presence of the isobutylsulfonyl group, which provides distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
N-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11(2)10-23(21,22)15-8-18(9-15)16(20)13-4-6-14(7-5-13)17-12(3)19/h4-7,11,15H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGUOHTZFPLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2904752.png)


![2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)

![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)


![8-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2904767.png)
![Methyl 5-((4-ethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2904768.png)
![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)
![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)
